2,2-Dimethylaziridine
Overview
Description
2,2-Dimethylaziridine is an organic compound with the molecular formula C4H9N It is a derivative of aziridine, characterized by a three-membered ring structure with two methyl groups attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylaziridine can be synthesized through several methods. One common approach involves the reaction of isobutyraldehyde with ammonia and hydrogen in the presence of a catalyst. Another method includes the cyclization of 2,2-dimethylaminoethanol using a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods: In industrial settings, this compound is typically produced via the cyclization of 2,2-dimethylaminoethanol. The process involves the use of solid potassium hydroxide as a drying agent, followed by filtration and distillation from sodium under dry nitrogen conditions .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylaziridine undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions can be initiated by nucleophiles such as water, ethanol, and sodium iodide, leading to the formation of different products depending on the nucleophile used.
Substitution Reactions: The compound can react with aromatic aldehydes and dialdehydes to form novel compounds.
Common Reagents and Conditions:
Nucleophiles: Water, ethanol, sodium iodide
Catalysts: Phosphorus oxychloride, solid potassium hydroxide
Major Products Formed:
Ring-Opening Products: Depending on the nucleophile, products such as alcohols, ethers, and iodides can be formed.
Substitution Products: Novel compounds with aromatic aldehydes and dialdehydes.
Scientific Research Applications
2,2-Dimethylaziridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-dimethylaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles such as amines, alcohols, and thiols. The compound’s reactivity is influenced by the strain in its three-membered ring structure, which makes it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Aziridine: The parent compound of 2,2-dimethylaziridine, characterized by a three-membered ring structure without methyl substitutions.
Azetidine: A four-membered ring analog of aziridine, which also forms hyperbranched polymers.
N-β-Aziridinoethylamine: A derivative of aziridine with additional functional groups.
Uniqueness of this compound: this compound is unique due to its methyl substitutions, which enhance its reactivity and stability compared to aziridine. These substitutions also influence its chemical behavior, making it a valuable compound for specific synthetic and industrial applications.
Properties
IUPAC Name |
2,2-dimethylaziridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-4(2)3-5-4/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRJGEWVJCCOJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903792 | |
Record name | 2,2-Dimethylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30903792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2658-24-4 | |
Record name | 2,2-Dimethylaziridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2658-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethylaziridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002658244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethylaziridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30903792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylaziridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-DIMETHYLAZIRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCA336D1SX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2-Dimethylaziridine?
A1: this compound has the molecular formula C4H9N and a molecular weight of 71.12 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, research articles mention the use of various spectroscopic techniques for characterization. This includes infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), and mass spectrometry (MS). []
Q3: How stable is this compound in biological systems?
A3: this compound exhibits limited stability in biological media. Studies in dogs showed a half-life of 9–15 minutes in whole canine blood, highlighting its rapid degradation in biological tissues. []
Q4: How does the stability of this compound derivatives compare to the unsubstituted analog?
A4: Research indicates that the stability of this compound derivatives can vary significantly. Some derivatives, like bis(2,2-dimethyl-1-aziridinyl)phosphinic amides, show a wide range of stability towards hydrolysis of the aziridine ring. [] Interestingly, this compound analogs demonstrate a faster hydrolysis rate compared to unsubstituted aziridine derivatives like AB-100 due to a carbonium-ion driven mechanism. []
Q5: Can this compound derivatives act as catalysts?
A5: While this compound itself may not be a catalyst, its derivatives can participate in catalytic processes. For instance, silica gel, acting as a Lewis acid, catalyzes the transformation of N-acyl-2,2-dimethylaziridines into various products. [] This reaction proceeds through a pentacoordinated aziridinium silicate ion intermediate.
Q6: Have computational methods been employed to study this compound and its derivatives?
A6: Yes, computational chemistry techniques have been used to understand the reactivity of this compound. For example, the geometries of various reactants, intermediates, and transition states involved in the reactions of N-acyl-2,2-dimethylaziridines catalyzed by acid-activated clays have been optimized using Hartree-Fock (HF) and density functional theory (DFT) methods. []
Q7: How do structural modifications of this compound impact its biological activity?
A7: Research on bis(2,2-dimethyl-1-aziridinyl)phosphinic amides illustrates that modifications to the N-substituent significantly influence antitumor activity, cholinesterase inhibitory activity, and hydrolytic stability. [] This highlights the importance of SAR studies in optimizing the desired biological effects.
Q8: How does the presence of a this compound group impact the mechanism of action compared to unsubstituted analogs?
A8: The this compound group significantly alters the reactivity compared to unsubstituted aziridines. This is exemplified by the hydrolysis of ethyl bis(2,2-dimethyl-1-aziridinyl)phosphinyl carbamate (AB-132). AB-132 hydrolyzes via a tertiary carbonium ion mechanism, a pathway inaccessible to its unsubstituted counterparts. This distinct reactivity contributes to AB-132's unique pharmacological profile, including cholinesterase inhibition. []
Q9: What strategies have been explored to improve the stability or bioavailability of this compound derivatives?
A9: Research on nucleoside phosphoraziridines as potential antineoplastic agents provides an example. The inherent instability of 3'- and 5'-(2,2-DMAP)carbamates of thymidine led to the synthesis of their corresponding O-acetyl derivatives to enhance stability. [] This illustrates a strategy of chemical modification to circumvent stability issues.
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